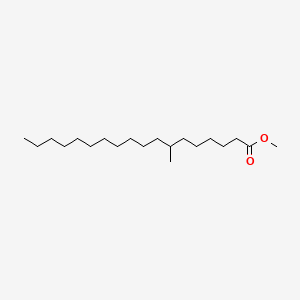
Methyl 7-methyloctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methyloctadecanoate is an organic compound with the molecular formula C20H40O2. It is a methyl ester derivative of 7-methyloctadecanoic acid. This compound is part of the fatty acid methyl ester family, which are commonly used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 7-methyloctadecanoate can be synthesized through the esterification of 7-methyloctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of methyl esters, including this compound, often involves transesterification of triglycerides with methanol. This process is catalyzed by either acidic or basic catalysts, with sodium hydroxide or potassium hydroxide being commonly used. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the triglycerides to methyl esters.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-methyloctadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: 7-methyloctadecanoic acid.
Reduction: 7-methyloctadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 7-methyloctadecanoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying the metabolism of fatty acids in biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of lipid metabolism and anti-inflammatory properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive due to its favorable physical properties.
Mecanismo De Acción
The mechanism of action of methyl 7-methyloctadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Methyl octadecanoate: Similar in structure but lacks the methyl group at the 7th position.
Methyl 12-oxooctadecanoate: Contains a keto group at the 12th position instead of a methyl group at the 7th position.
Methyl 7-oxooctadecanoate: Contains a keto group at the 7th position instead of a methyl group.
Uniqueness: Methyl 7-methyloctadecanoate is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and physical properties compared to other methyl esters. This structural difference can lead to variations in its biological activity and industrial applications.
Propiedades
Número CAS |
55124-98-6 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 7-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-13-16-19(2)17-14-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |
Clave InChI |
YBLJDTLZEBSSHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C)CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
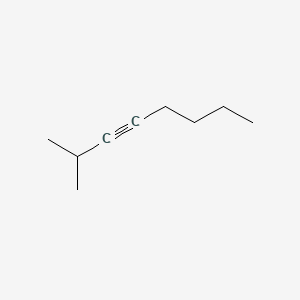
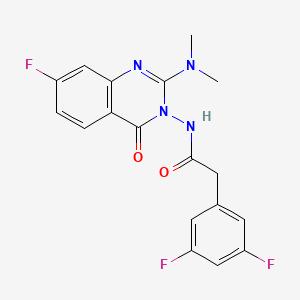
![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)
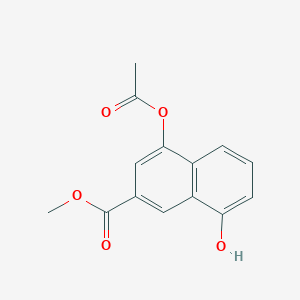
![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)

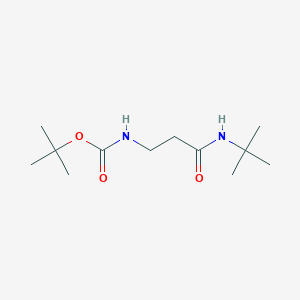
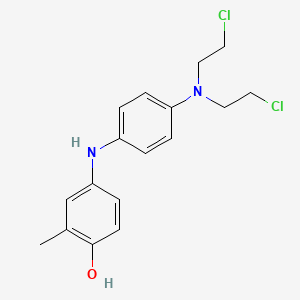
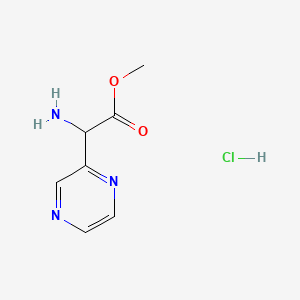
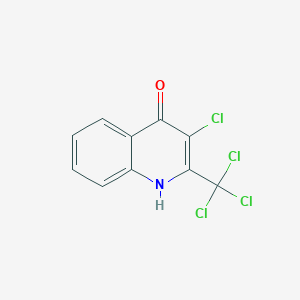
![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)
![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)
